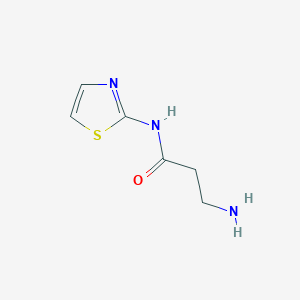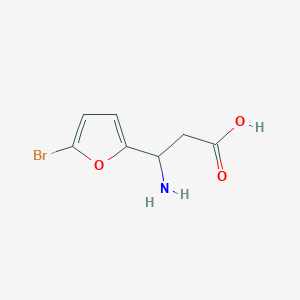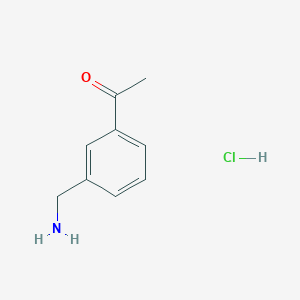
2-Acetoxy-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-3’-iodobenzophenone is a chemical compound with the CAS Number: 890099-25-9 and a linear formula of C15H11IO3 . It has a molecular weight of 366.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-iodobenzoyl)phenyl acetate . The InChI code for this compound is 1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Acetoxy-3’-iodobenzophenone is 366.16 .Scientific Research Applications
Organic Synthesis Intermediary
2-Acetoxy-3’-iodobenzophenone: is a valuable intermediate in organic synthesis. It is particularly useful in the preparation of various organic compounds, including complex drug molecules and other functional materials. Its role as an intermediary facilitates the introduction of the acetoxy group into target molecules, which can then undergo further chemical transformations .
Heterocyclic Compound Synthesis
This compound plays a crucial role in synthesizing heterocyclic compounds such as thiophene, furan, and pyrrole. These heterocycles are significant in pharmaceuticals, agrochemicals, and dyes. The iodine atom in 2-Acetoxy-3’-iodobenzophenone allows for subsequent functionalization through cross-coupling reactions.
Polymer Research
In polymer science, 2-Acetoxy-3’-iodobenzophenone is used to synthesize polymers like poly(vinyl chloride) and poly(methyl methacrylate). It can act as an initiator or modifier to introduce specific properties to the polymers, such as enhanced stability or altered optical characteristics.
Photocatalysis
Due to its ability to absorb light, 2-Acetoxy-3’-iodobenzophenone can be used in photocatalytic applications. It can initiate photopolymerization reactions or serve as a photosensitizer in various chemical processes, leading to the development of new materials and coatings .
Medicinal Chemistry
In medicinal chemistry, 2-Acetoxy-3’-iodobenzophenone is a precursor in the synthesis of various biologically active molecules. Its structural motif is found in several pharmaceutical agents, and its modification can lead to new drug candidates with potential therapeutic applications.
Material Science
The compound’s unique properties make it suitable for material science applications, particularly in creating advanced functional materials. Its incorporation into materials can impart desirable characteristics such as conductivity, fluorescence, or thermal stability.
Future Directions
Mechanism of Action
Biochemical Pathways
It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene, furan, and pyrrole.
Pharmacokinetics
Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
[2-(3-iodobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJCMYOMTKQOMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641568 |
Source


|
| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-25-9 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)






